molecular formula C8H8N4O B1315329 Pyrazolo[1,5-A]pyridine-3-carbohydrazide CAS No. 80536-99-8

Pyrazolo[1,5-A]pyridine-3-carbohydrazide

Cat. No. B1315329
CAS RN: 80536-99-8
M. Wt: 176.18 g/mol
InChI Key: GSJMQMZUHWBORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-A]pyridine-3-carbohydrazide is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-A]pyridine-3-carbohydrazide and its derivatives has been widely studied. A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-A]pyridine-3-carbohydrazide is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-A]pyridine-3-carbohydrazide are complex and involve several steps. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Scientific Research Applications

Synthetic Methodology

The main synthesis route allows versatile structural modifications, which is significant for creating a variety of pharmacologically active agents.

Each application area is a field of active research and development, with ongoing studies aiming to harness the unique properties of Pyrazolo[1,5-A]pyridine-3-carbohydrazide derivatives for innovative solutions .

Future Directions

The future directions for research on Pyrazolo[1,5-A]pyridine-3-carbohydrazide could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, more research is needed to fully understand its mechanism of action and to develop safer and more efficient methods of synthesis .

Mechanism of Action

Target of Action

Pyrazolo[1,5-A]pyridine-3-carbohydrazide is a compound that has been synthesized and evaluated for its antimicrobial properties . The primary targets of Pyrazolo[1,5-A]pyridine-3-carbohydrazide are various types of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Fusarium oxysporum . These organisms are responsible for a variety of infections and diseases, and the ability of Pyrazolo[1,5-A]pyridine-3-carbohydrazide to inhibit their growth makes it a potential candidate for antimicrobial therapy.

Mode of Action

It is known that the compound interacts with its targets (bacteria and fungi) and inhibits their growth . This interaction likely involves the disruption of essential biological processes within the microbial cells, leading to their death or inability to reproduce.

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and reproduction of bacteria and fungi . This could include the disruption of DNA replication, protein synthesis, or cell wall formation, among others.

Result of Action

The result of the action of Pyrazolo[1,5-A]pyridine-3-carbohydrazide is the inhibition of growth of various types of bacteria and fungi . This leads to a decrease in the number of microbial cells, thereby reducing the severity of the infection. The compound has shown significant antimicrobial activity when compared with standard drugs like tetracycline and amphotericin B .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-5-10-12-4-2-1-3-7(6)12/h1-5H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJMQMZUHWBORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512049
Record name Pyrazolo[1,5-a]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-A]pyridine-3-carbohydrazide

CAS RN

80536-99-8
Record name Pyrazolo[1,5-a]pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.